![molecular formula C10H9N3S2 B1608001 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide CAS No. 254429-83-9](/img/structure/B1608001.png)
2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
Overview
Description
2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)benzaldehyde with ethanethioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole, including 2-[4-(1,2,3-thiadiazol-4-YL)phenyl]ethanethioamide, showed efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzyme activity .
Anti-inflammatory Effects
Thiadiazole compounds have been investigated for their anti-inflammatory properties. In preclinical studies, this compound exhibited promising results in reducing inflammation markers in animal models of rheumatoid arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as a therapeutic agent .
Anticancer Properties
Recent studies have explored the anticancer potential of thiadiazole derivatives. The compound was tested against various cancer cell lines, showing selective cytotoxicity and the ability to induce apoptosis in malignant cells. This suggests a pathway for developing novel anticancer therapies based on its structure .
Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Research has indicated that it can effectively control pests while being less harmful to beneficial insects compared to traditional pesticides. Field trials have shown that formulations containing this compound can reduce pest populations significantly without adversely affecting crop yield .
Polymer Chemistry
In material science, the incorporation of thiadiazole-containing compounds into polymer matrices has been studied for improving thermal stability and mechanical properties. The compound has been used as a cross-linking agent in polymer synthesis, resulting in materials with enhanced durability and resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular proteins, affecting various signaling pathways and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
1,2,4-Thiadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the ring but show comparable properties.
Uniqueness
2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanethioamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide, with the chemical formula C10H9N3S2 and CAS number 254429-83-9, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties, supported by empirical data and case studies.
- Molecular Weight : 235.33 g/mol
- Structure : The compound features a thiadiazole ring which is known for its bioactive properties.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiadiazole derivatives. For instance, a study synthesized various 1,2,4-thiadiazole derivatives and tested them against several cancer cell lines. Among these compounds, some exhibited significant cytotoxicity with IC50 values ranging from 0.10 µM to 11.5 µM across different cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
8b | MCF-7 | 0.10 |
8c | A549 | 3.08 |
8d | DU-145 | 1.91 |
These results suggest that compounds related to this compound could serve as promising leads in cancer chemotherapy.
Anti-inflammatory Activity
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. A study focusing on various derivatives showed that certain compounds demonstrated comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action was primarily through the inhibition of inflammatory mediators .
Antimicrobial Activity
The antimicrobial efficacy of thiadiazole derivatives has been documented in several studies. For example, a series of new compounds were tested against various bacterial strains and exhibited notable antibacterial activity. The presence of the thiadiazole moiety was crucial for enhancing the antimicrobial properties .
Case Study 1: Anticancer Screening
In a comprehensive screening of novel thiadiazole derivatives, researchers synthesized a library of compounds and evaluated their anticancer activities using the MTT assay. The study highlighted that specific substitutions on the thiadiazole ring significantly influenced the cytotoxicity against cancer cell lines .
Case Study 2: Anti-Alzheimer's Activity
Another significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. Compounds derived from thiadiazoles were tested for their ability to inhibit AChE, with some showing promising results comparable to existing treatments like donepezil .
Properties
IUPAC Name |
2-[4-(thiadiazol-4-yl)phenyl]ethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c11-10(14)5-7-1-3-8(4-2-7)9-6-15-13-12-9/h1-4,6H,5H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXNUUZEYJHLNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=S)N)C2=CSN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372313 | |
Record name | 2-[4-(1,2,3-THIADIAZOL-4-YL)PHENYL]ETHANETHIOAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254429-83-9 | |
Record name | 2-[4-(1,2,3-THIADIAZOL-4-YL)PHENYL]ETHANETHIOAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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